4-(Prop-2-yn-1-yl)oxane-4-carbaldehyde

Description

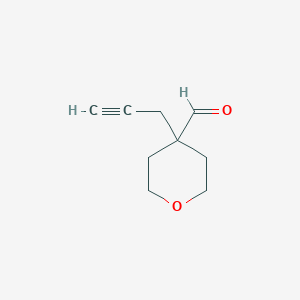

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-prop-2-ynyloxane-4-carbaldehyde |

InChI |

InChI=1S/C9H12O2/c1-2-3-9(8-10)4-6-11-7-5-9/h1,8H,3-7H2 |

InChI Key |

ASWCCRSMWVJTMT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1(CCOCC1)C=O |

Origin of Product |

United States |

Applications in Complex Molecule and Natural Product Synthesis

4-(Prop-2-yn-1-yl)oxane-4-carbaldehyde (B6151998) as a Versatile Synthetic Building Block

The versatility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its principal functional groups: the aldehyde and the terminal alkyne. This allows for a stepwise and controlled elaboration of the molecular framework, making it an attractive starting material for the synthesis of diverse and complex target molecules. The aldehyde functionality can readily participate in a wide array of classic carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and Grignard-type additions. These transformations can be employed to introduce new stereocenters and extend the carbon skeleton.

Simultaneously, the terminal alkyne serves as a handle for a variety of powerful coupling reactions, such as the Sonogashira, Glaser, and click reactions. This dual reactivity enables the strategic introduction of different substituents and the construction of elaborate molecular scaffolds. The oxane ring, while seemingly inert, plays a crucial role in pre-organizing the geometry of the molecule, which can have a profound impact on the stereochemical outcome of subsequent reactions.

The strategic combination of these features in a single, readily accessible molecule positions this compound as a powerful tool for the rapid generation of molecular complexity from a simple starting material. This is particularly valuable in the context of diversity-oriented synthesis, where the goal is to create a wide range of structurally distinct molecules for biological screening.

| Functional Group | Potential Transformations | Reagents/Conditions | Resulting Structure |

| Aldehyde | Wittig Reaction | Ph3P=CHR | Alkene |

| Aldehyde | Grignard Addition | R-MgBr | Secondary Alcohol |

| Alkyne | Sonogashira Coupling | R-X, Pd catalyst, Cu(I) | Substituted Alkyne |

| Alkyne | Click Chemistry (CuAAC) | R-N3, Cu(I) catalyst | 1,2,3-Triazole |

Strategic Integration into Total Synthesis Efforts

Spirocyclic motifs are prevalent in a wide range of natural products and pharmaceuticals, and their synthesis often presents a significant challenge. The quaternary center of this compound provides a pre-installed spirocyclic core, which can be further elaborated to access complex chiral spirocyclic architectures. researchgate.net For instance, the aldehyde functionality can be used to initiate an intramolecular cyclization cascade, leading to the formation of a second ring system fused at the C4 position of the oxane.

Furthermore, the alkyne moiety can be employed in a variety of cyclization strategies, such as Pauson-Khand reactions or intramolecular hydroalkoxylation, to construct additional rings and introduce further stereocenters. The conformational rigidity of the oxane ring can serve as a powerful stereocontrolling element in these transformations, enabling the synthesis of enantiomerically pure spirocycles. The development of novel catalytic methods for the asymmetric synthesis of spirocycles is an active area of research, and building blocks like this compound are poised to play a crucial role in these efforts. researchgate.netresearchgate.net

| Reaction Type | Key Reagents | Resulting Spirocyclic System |

| Intramolecular Aldol | Base | Fused bicyclic system |

| Pauson-Khand Reaction | Co2(CO)8 | Fused cyclopentenone |

| Intramolecular Hydroalkoxylation | Gold or Platinum catalyst | Fused furan or pyran |

Beyond spirocycles, this compound can also serve as a versatile precursor for the synthesis of a wide range of structurally diverse polycyclic compounds. The alkyne functionality can participate in a variety of cycloaddition reactions, such as the Diels-Alder reaction (after conversion to a suitable diene) or [3+2] cycloadditions, to construct new six- and five-membered rings, respectively.

Moreover, the aldehyde can be transformed into a variety of other functional groups, such as an alkene or an alcohol, which can then be used to initiate further cyclization reactions. The combination of these strategies allows for the rapid and efficient construction of complex polycyclic frameworks from a simple and readily available starting material. The ability to access a wide range of structurally diverse polycyclic compounds from a single precursor is of great interest in the field of drug discovery, where structural diversity is a key driver of biological activity.

Development of Chemical Probes and Tags via Alkyne Conjugation (Conceptual link to relevant alkyne chemistry)

The terminal alkyne of this compound provides a powerful handle for the development of chemical probes and tags through a variety of alkyne conjugation strategies. The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, which allows for the efficient and highly selective conjugation of the alkyne with an azide-containing molecule.

This powerful ligation chemistry can be used to attach a wide variety of reporter molecules, such as fluorophores, biotin tags, or affinity labels, to the oxane scaffold. The resulting chemical probes can be used to study a wide range of biological processes, from protein-ligand interactions to cellular imaging. The aldehyde functionality can be used to attach the probe to a specific biomolecule of interest, such as a protein or a nucleic acid, through the formation of a stable covalent bond.

The combination of a versatile conjugation handle (the alkyne) and a reactive tethering group (the aldehyde) in a single molecule makes this compound a highly attractive platform for the development of novel chemical probes and tags for chemical biology research.

| Conjugation Strategy | Reporter Molecule | Application |

| CuAAC ("Click" Chemistry) | Fluorescent Azide | Cellular Imaging |

| CuAAC ("Click" Chemistry) | Biotin Azide | Affinity-based protein profiling |

| Sonogashira Coupling | Aryl Iodide with Reporter | Synthesis of functionalized probes |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(prop-2-yn-1-yl)oxane-4-carbaldehyde (B6151998), a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguous structure confirmation.

¹H and ¹³C NMR Techniques for Core Structure and Functional Group Assignment

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aldehyde proton (-CHO) would appear as a characteristic singlet or narrowly split multiplet in the downfield region, typically between δ 9-10 ppm. The protons of the oxane ring would likely appear as complex multiplets in the range of δ 3.5-4.0 ppm for those adjacent to the oxygen atom and δ 1.5-2.0 ppm for the remaining methylene (B1212753) groups. The propargyl group would exhibit a signal for the acetylenic proton (-C≡CH) around δ 2.0-3.0 ppm (a triplet due to coupling with the CH₂ group) and a signal for the methylene protons (-CH₂-C≡) around δ 2.5 ppm (a doublet).

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms. The carbonyl carbon of the aldehyde is the most deshielded and would appear significantly downfield, typically in the δ 190-200 ppm region. The quaternary carbon of the oxane ring to which the aldehyde and propargyl groups are attached would also be distinct. The carbons of the oxane ring adjacent to the oxygen would be found around δ 60-70 ppm. The two sp-hybridized carbons of the alkyne would have characteristic shifts in the δ 70-90 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.0 - 10.0 | 190 - 200 |

| Oxane C-H (adjacent to O) | 3.5 - 4.0 | 60 - 70 |

| Oxane C-H (other) | 1.5 - 2.0 | 20 - 30 |

| Propargyl (-CH₂-) | ~2.5 | 20 - 30 |

| Acetylenic (-C≡CH) | 2.0 - 3.0 | 70 - 90 |

| Quaternary Oxane (C-CHO) | - | 40 - 50 |

| Acetylenic (-C ≡CH) | - | 70 - 90 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structural motifs.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the protons on adjacent carbons within the oxane ring and between the methylene and acetylenic protons of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS would be used to determine the exact mass of the molecular ion. For this compound (C₉H₁₂O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. This technique provides a high degree of confidence in the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkyne C-H | Stretch | ~3300 |

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| Alkyne C≡C | Stretch | 2100 - 2260 |

| Aldehyde C=O | Stretch | 1720 - 1740 |

| C-O-C (Ether) | Stretch | 1050 - 1150 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of the synthesized compound and for its purification.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for a preliminary assessment of purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC or HPLC would be employed for quantitative purity analysis. By using a suitable column and detection method, the presence of any impurities could be identified and quantified. The retention time under specific conditions would serve as a characteristic identifier for the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the analysis of this compound, GC-MS would serve to confirm the molecular weight and elucidate the fragmentation pattern, which acts as a molecular fingerprint.

A sample of the compound, when injected into the gas chromatograph, is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase coating the column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z).

The expected mass spectrum for this compound would show a molecular ion peak [M]+ corresponding to its molecular weight. Subsequent fragmentation would likely involve characteristic losses, such as the cleavage of the propargyl group or the aldehyde functional group, providing structural confirmation. The precise retention time and fragmentation pattern are unique identifiers for the compound under specific GC-MS conditions.

Hypothetical GC-MS Parameters:

| Parameter | Value |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography is a premier technique for the analysis of non-volatile or thermally sensitive compounds. It is essential for determining the purity of this compound and, crucially, for separating and quantifying its enantiomers if the compound is chiral.

Compound Purity: For purity analysis, a reversed-phase HPLC method is typically employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Purity Analysis Parameters:

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Enantiomeric Excess Determination: Since this compound possesses a stereocenter at the C4 position of the oxane ring, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram. mdpi.commdpi.com

The development of a chiral HPLC method often requires screening various chiral columns and mobile phases to achieve baseline separation. mdpi.com The mobile phase composition, including the type of alcohol and additives, can significantly influence the separation.

Hypothetical Chiral HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 20-30 °C |

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 4-(prop-2-yn-1-yl)oxane-4-carbaldehyde (B6151998), these calculations can predict a range of properties that dictate its reactivity.

By solving approximations of the Schrödinger equation, researchers can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The distribution of these frontier orbitals is a key indicator of reactivity. researchgate.net For instance, the LUMO is likely to be localized on the electrophilic carbon atom of the carbaldehyde group, indicating its susceptibility to nucleophilic attack. Conversely, the HOMO might be associated with the electron-rich oxygen atom of the oxane ring or the π-system of the propargyl group's alkyne, suggesting these as potential sites for electrophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's chemical behavior. scielo.org.mx These descriptors offer a snapshot of the molecule's stability and reactivity profile.

Table 1: Predicted Global Reactivity Descriptors (Note: The following values are illustrative for a molecule of this type and would need to be confirmed by specific calculations.)

| Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; a higher value suggests greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates how easily the molecule will undergo electronic changes during a reaction. scielo.org.mx |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of the molecule to attract electrons. scielo.org.mx |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the molecule's ability to act as an electrophile. The aldehyde and alkyne groups would contribute significantly to this value. |

These parameters, calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a robust framework for predicting how this compound will interact with other reagents. scielo.org.mxscielo.org.mx

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling is essential for mapping the entire potential energy surface (PES) of a reaction. This allows for the elucidation of detailed reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies. For this compound, this could be applied to various transformations, such as nucleophilic additions to the aldehyde, cycloadditions involving the alkyne, or reactions involving the oxane ring.

For example, in a hypothetical [3+2] cycloaddition reaction involving the propargyl group, computational modeling could:

Identify Reaction Pathways: Determine whether the reaction proceeds through a concerted or stepwise mechanism.

Locate Transition States: Optimize the geometry of the highest energy point along the reaction coordinate.

Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation barrier indicates a more favorable pathway.

Bonding Evolution Theory (BET) and the topological analysis of the Electron Localization Function (ELF) can provide further insights into the bond-forming and bond-breaking processes that occur at the transition state, confirming the nature of the mechanism. researchgate.net

Conformational Analysis and Stereochemical Studies through Molecular Dynamics and Density Functional Theory

The three-dimensional structure of this compound is not static. The oxane ring can exist in various conformations (e.g., chair, boat, twist-boat), and there is rotational freedom around the single bonds connecting the substituents to the ring.

Conformational Analysis using molecular mechanics or DFT can identify the lowest energy (most stable) conformations of the molecule. nih.gov For the oxane ring, the chair conformation is typically the most stable. The analysis would focus on the energetic preference for the axial versus equatorial positions of the carbaldehyde and propargyl groups. The anomeric effect, while typically discussed in the context of an electronegative atom at the anomeric position, could have analogous stereoelectronic influences on the preferred conformation. A thorough scan of the potential energy surface by systematically rotating the key dihedral angles would reveal all stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations can complement these static calculations by providing a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a specific solvent). This can reveal the relative populations of different conformers at a given temperature and the timescales of conformational changes, which can be crucial for understanding its reactivity and interactions.

Stereochemical studies using DFT are critical for predicting the outcomes of stereoselective reactions. By modeling the transition states leading to different stereoisomeric products, one can predict which diastereomer or enantiomer will be formed preferentially. The calculated energy differences between competing diastereomeric transition states can be used to predict the diastereomeric ratio (d.r.) of the reaction products.

Ligand Design and Catalyst-Substrate Interaction Studies in Enantioselective Transformations

The presence of prochiral centers in this compound makes it an interesting substrate for enantioselective catalysis. For example, the reduction of the aldehyde to an alcohol or the addition of a nucleophile can create a new stereocenter. Computational chemistry plays a pivotal role in the rational design of chiral ligands and catalysts for such transformations. researchgate.net

In a typical workflow, a proposed chiral catalyst (e.g., a chiral phosphoric acid or a metal complex with a chiral ligand) is modeled interacting with the substrate. researchgate.net DFT calculations are used to:

Build Catalyst-Substrate Models: Dock the substrate into the active site of the catalyst to form pre-reaction complexes.

Analyze Non-Covalent Interactions: Identify key interactions (e.g., hydrogen bonding, steric repulsion) between the ligand and the substrate that are responsible for stereochemical control.

Model Diastereomeric Transition States: Locate the transition states for the formation of both the (R) and (S) enantiomers of the product.

Predict Enantioselectivity: The difference in the activation energies (ΔΔG‡) between the two competing transition states can be used to predict the enantiomeric excess (ee) of the reaction.

This "in silico" screening allows chemists to evaluate a wide range of potential ligands and reaction conditions, prioritizing the most promising candidates for experimental synthesis and testing, thereby accelerating the discovery of efficient enantioselective catalysts. researchgate.net

Future Research Directions and Unexplored Potential of 4 Prop 2 Yn 1 Yl Oxane 4 Carbaldehyde Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The dual reactivity of the aldehyde and alkyne moieties in 4-(Prop-2-yn-1-yl)oxane-4-carbaldehyde (B6151998) presents a significant challenge and opportunity for catalytic system development. Future research will likely focus on catalysts that can selectively target one functional group while leaving the other intact, or that can facilitate controlled tandem reactions.

Rhodium-phosphine complexes have shown effectiveness in catalyzing the addition of alkynes to aldehydes to form propargylic alcohols under mild, neutral conditions. acs.org This tolerance for various functional groups could be a promising starting point. acs.org However, achieving high enantioselectivity in such additions, especially with chiral phosphines, has proven challenging. acs.org A key future direction would be the design of novel chiral ligands, potentially modifying the β-diketonate ligand rather than the phosphine, to enhance asymmetric induction in reactions involving the aldehyde. acs.org

Another promising area is the use of photoredox catalysis. nih.govacs.org Recent advancements have demonstrated that catalytic amounts of a photoredox catalyst can trigger aldehyde-alkyne couplings via ketyl radicals under visible light. nih.govacs.org This open-shell strategy avoids harsh reducing agents and shows broad functional group compatibility, making it an attractive method for selectively engaging the aldehyde of this compound. nih.govacs.org Further development of enantioselective variants of these photocatalytic systems is a critical goal.

Electrocatalysis also offers a sustainable and highly tunable approach. A cobaltaelectro-catalyzed alkyne-aldehyde coupling has been reported to construct enantioenriched allylic alcohols with excellent regio- and stereoselectivity, using protons and electrons as the reductant source. researchgate.net Adapting such electrocatalytic methods could provide precise control over the reactivity of the target molecule.

| Catalytic Approach | Potential Reaction | Key Research Goal |

| Chiral Rhodium Complexes | Enantioselective alkynylation of the aldehyde | Design of new ligands for improved enantioselectivity. acs.org |

| Photoredox Catalysis | Reductive coupling of the aldehyde with other partners | Development of catalytic systems for late-stage functionalization. nih.govacs.org |

| Electrocatalysis | Regio- and enantioselective alkyne-aldehyde coupling | Optimization for complex heterocyclic substrates. researchgate.net |

Exploration of Unconventional Reaction Pathways and Methodologies

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods could unlock novel transformations for this compound. The propargyl group is known to participate in unique rearrangements, such as the Meyer–Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. nih.gov Investigating these rearrangements under novel catalytic conditions (e.g., gold(I) catalysis) could provide atom-economical routes to new structures. nih.gov

Furthermore, the generation of radical intermediates from both the aldehyde and alkyne groups opens up new reaction pathways. For instance, N-heterocyclic carbene (NHC) organocatalysis is known to promote Umpolung (polarity reversal) reactions of aldehydes, allowing them to act as nucleophiles. nih.govacs.org Applying enantioselective NHC catalysis could enable intramolecular cyclizations, engaging the alkyne as an electrophile to construct complex, chiral hydroxylamine-containing heterocycles. acs.org

The development of divergent synthetic pathways, where reaction conditions are slightly modified to produce different regioisomeric heterocyclic products from the same starting material, is another exciting frontier. rsc.org For this compound, this could involve intramolecular cyclizations where base-promoted reactions might favor a 5-exo-dig pathway, while a silver-catalyzed reaction could selectively promote a 6-endo-dig cyclization, leading to different fused-ring systems. rsc.org

Integration into Sustainable and Green Chemistry Approaches in Organic Synthesis

Future synthetic applications of this compound must align with the principles of green chemistry. This involves using environmentally benign solvents, reducing waste, and employing energy-efficient methodologies. nih.gov

Microwave-assisted organic synthesis (MAOS) is a key technology in this area, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. mdpi.commdpi.com Applying microwave irradiation to reactions such as the N-propargylation of heterocyclic compounds or multicomponent reactions involving the aldehyde could enhance efficiency and sustainability. mdpi.commdpi.com

Ultrasound-mediated synthesis is another green technique that can enhance reaction rates. mdpi.com Exploring its application in phase-transfer catalysis for the derivatization of the propargyl group could offer an energy-efficient alternative to traditional methods. mdpi.com The use of solvent-free reaction conditions, such as mechanochemical grinding, represents a significant step towards minimizing environmental impact and should be investigated for the synthesis and transformation of oxazine (B8389632) and other heterocyclic derivatives. researchgate.netnih.gov

| Green Chemistry Technique | Potential Application | Sustainability Benefit |

| Microwave Irradiation | Multicomponent reactions, cyclizations | Reduced reaction time, increased energy efficiency. mdpi.commdpi.com |

| Ultrasonication | Phase-transfer catalysis, N-propargylation | Enhanced reaction rates, energy conservation. mdpi.commdpi.com |

| Mechanochemistry (Grinding) | Solvent-free synthesis of derivatives | Elimination of hazardous solvents, reduced waste. researchgate.netnih.gov |

Bio-Inspired Transformations and Biomimetic Synthesis Strategies

Nature provides a rich blueprint for efficient and selective chemical transformations. Bio-inspired and biomimetic strategies could lead to novel applications for this compound. The synthesis of complex, biologically active molecules often relies on the strategic use of multicomponent reactions (MCRs), which build molecular complexity in a single, atom-economic step. mdpi.com The aldehyde functionality of the target compound makes it an ideal candidate for MCRs like the Passerini reaction, which can be used to create densely functionalized, polyoxygenated heterocycles from bio-based chiral aldehydes. researchgate.net

Furthermore, biotransformations using whole-cell or isolated enzyme systems offer a green and highly selective method for chemical synthesis. Research into producing aromatic and heterocyclic aldehydes using specific bacterial strains like Pseudomonas putida has shown that enzymatic pathways can be manipulated (e.g., by pH adjustment) to accumulate desired aldehyde products. kent.ac.uk Exploring the potential of engineered enzymes or microorganisms to selectively oxidize a precursor to this compound or to catalyze stereoselective additions to its carbonyl group represents a significant future research avenue.

Potential in Materials Science and Supramolecular Chemistry Applications

The terminal alkyne group is a highly versatile handle for materials science, primarily due to its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction could be used to graft the this compound moiety onto polymer backbones or surfaces. For instance, propargylated α-hydroxy acids have been synthesized to create "clickable" polylactides (PLAs), allowing for the preparation of novel biodegradable materials with tailored properties, such as hydrophilic or redox-responsive micelles. acs.org

The aldehyde group also offers opportunities for creating dynamic materials. The formation of imine bonds is a reversible reaction that can be used to create self-healing materials or supramolecular elastomers. researchgate.net By reacting this compound with amino-functionalized polysiloxanes, it may be possible to create novel materials that combine the structural rigidity of the oxane ring with the dynamic, responsive nature of imine chemistry. researchgate.net

In supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent interactions, this compound could serve as a unique building block. nih.gov The oxane ring can participate in host-guest chemistry, while the propargyl and aldehyde groups provide sites for covalent modification to create complex, functional architectures like rotaxanes or catenanes, which have applications in molecular machinery and sensing. kobv.desupramolecularevans.com

Q & A

Q. What are the standard synthetic routes for 4-(Prop-2-yn-1-yl)oxane-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution, where a propargyl group (e.g., propargyl bromide) reacts with an oxane-derived intermediate. A common method involves using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) to generate an oxyanion, followed by propargylation . Optimization may include adjusting solvent polarity, temperature (room temperature to mild heating), and stoichiometry to improve yield. Monitoring via TLC with hexane:ethyl acetate (9:1) is recommended to track reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the aldehyde proton (δ ~9-10 ppm) and propargyl/oxane backbone.

- HPLC for purity assessment, especially if byproducts from incomplete substitution or oxidation are suspected .

- FT-IR to verify the aldehyde C=O stretch (~1700 cm⁻¹) and propargyl C≡C absorption (~2100 cm⁻¹) .

Q. How does the propargyl group influence the compound’s reactivity in further derivatization?

The propargyl moiety enables click chemistry (e.g., Huisgen cycloaddition with azides) and Sonogashira coupling for introducing aryl/alkynyl groups. However, the aldehyde group may require protection (e.g., acetal formation) during such reactions to prevent side oxidation or nucleophilic attack .

Q. What are the stability considerations for storing this compound?

The aldehyde group is prone to oxidation and moisture-induced degradation. Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Use desiccants to minimize hydrolysis, and avoid prolonged exposure to light .

Q. How can researchers confirm the absence of common synthetic byproducts?

Byproducts like unreacted oxane precursors or propargyl bromide adducts can be identified via GC-MS or LC-MS. Compare retention times/spatial patterns with standards, and use preparative TLC or column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or biological interactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian software) can model the electrophilicity of the aldehyde group and propargyl π-orbital interactions. Molecular docking studies may predict binding affinities to biological targets (e.g., enzymes), leveraging structural analogs like chromene-carbaldehyde derivatives .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies in anticancer or antimicrobial assays may arise from impurities or solvent effects. Validate purity via HPLC (>98%) and replicate assays under standardized conditions (e.g., fixed DMSO concentration). Cross-reference with structurally related compounds (e.g., 4-hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde) to identify activity trends .

Q. How can reaction pathways be modified to minimize competing side reactions during derivatization?

Competing aldol condensation (due to the aldehyde) can be suppressed by using bulky bases (e.g., DBU) or low temperatures. For propargyl group modifications, employ copper(I) catalysts to enhance regioselectivity in cycloadditions .

Q. What methodologies are suitable for studying the compound’s interactions with biomolecules?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding kinetics with proteins. Fluorescent tagging (e.g., via aldehyde-amine Schiff base formation) enables tracking cellular uptake in confocal microscopy .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Replace the oxane ring with tetrahydrofuran or cyclohexane to assess ring size/rigidity effects.

- Functional group variation : Substitute the aldehyde with ketones or carboxylic acids to probe electronic effects.

- Propargyl substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.